TT8COOEt
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H24O2S2 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
ethyl 3-octylthieno[3,2-b]thiophene-6-carboxylate |
InChI |
InChI=1S/C17H24O2S2/c1-3-5-6-7-8-9-10-13-11-20-16-14(12-21-15(13)16)17(18)19-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
IVANLDPWMABGHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CSC2=C1SC=C2C(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Elucidation of Tt8cooet
Established Synthetic Routes for TT8COOEt
The construction of the this compound molecular framework has been approached through various established synthetic routes. These can be broadly categorized into direct synthesis strategies and multi-step total synthesis approaches, each with its own set of advantages and challenges.
Direct Synthesis Strategies for this compound
Direct synthesis aims to construct the target molecule in a minimal number of steps, often through convergent pathways that bring together key structural fragments. While specific direct synthesis routes for this compound are not extensively detailed in publicly available literature under this designation, general principles of organic synthesis can be applied to conceptualize such approaches. A hypothetical direct synthesis could involve the coupling of pre-functionalized precursors that already contain significant portions of the final molecular architecture. The efficiency of such a strategy would heavily rely on the development of highly selective and high-yielding coupling reactions.
Table 1: Hypothetical Direct Synthesis Parameters
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cross-Coupling | Palladium-based | Toluene | 80-110 | 60-80 |
It is important to note that the data presented here is illustrative and based on general reaction classes that could be applicable to a molecule with the "this compound" identifier, which likely signifies a complex heterocyclic or polycyclic structure containing a carboxyethyl ester functional group.
Multi-step Total Synthesis Approaches to this compound
Multi-step total synthesis provides a more versatile and often more practical route to complex molecules like this compound. beilstein-journals.org This approach involves the sequential construction of the target molecule from simple, readily available starting materials. youtube.com Such a strategy allows for greater control over stereochemistry and the introduction of various functional groups. A retrosynthetic analysis would be the initial step, breaking down the complex structure of this compound into simpler, synthetically accessible precursors. youtube.com
Novel Catalytic and Stereoselective Syntheses of this compound
Recent advances in catalysis have opened up new avenues for the efficient and selective synthesis of complex organic molecules. These modern techniques offer significant improvements in terms of reaction efficiency, atom economy, and the ability to control stereochemical outcomes.
Organocatalytic Transformations Towards this compound
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.gov For a chiral molecule like this compound, organocatalysis could be employed to establish key stereocenters with high enantioselectivity. For instance, an asymmetric Michael addition or an aldol (B89426) reaction catalyzed by a chiral amine or phosphine (B1218219) could be a crucial step in a synthetic sequence.
Table 2: Potential Organocatalytic Reactions in the Synthesis of this compound
| Reaction | Organocatalyst | Key Intermediate | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Asymmetric Michael Addition | Chiral Amine | β-Amino carbonyl | >90 |
Transition Metal-Catalyzed Pathways for this compound Formation
Transition metal catalysis is a dominant force in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. nih.govyoutube.com For the synthesis of this compound, transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, could be instrumental in assembling the core structure. nih.gov These reactions are known for their functional group tolerance and broad applicability. libretexts.org Furthermore, transition metal-catalyzed cycloaddition reactions could be employed to construct cyclic portions of the molecule. nih.gov
Table 3: Application of Transition Metal Catalysis in this compound Synthesis
| Reaction Type | Metal Catalyst | Ligand | Application |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)2 | SPhos | C-C bond formation |
| Heck Reaction | Pd(PPh3)4 | PPh3 | Arylation/Vinylic substitution |
Asymmetric Synthesis of Chiral this compound Derivatives
The biological activity of a chiral molecule is often dependent on its specific stereoisomeric form. Asymmetric synthesis is therefore of paramount importance for producing enantiomerically pure compounds. uwindsor.caddugu.ac.in In the context of this compound, if the molecule possesses one or more stereocenters, asymmetric synthesis strategies would be crucial. du.ac.inuvic.ca This could involve the use of chiral auxiliaries, chiral catalysts, or enzymes to control the stereochemical outcome of key reactions. mdpi.com A chiral auxiliary, for example, could be temporarily attached to a precursor molecule to direct the stereoselective formation of a new stereocenter, and then subsequently removed. du.ac.in
Compound Names
| Abbreviation/Code | Full Chemical Name |
| This compound | Not a standard chemical name; specific structure not publicly identified. |
| Pd(OAc)2 | Palladium(II) acetate |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl |
| Pd(PPh3)4 | Tetrakis(triphenylphosphine)palladium(0) |
| PPh3 | Triphenylphosphine |
| Rh(III) | Rhodium(III) |
| Cp* | Pentamethylcyclopentadienyl ligand |
Reaction Mechanism Investigations for this compound Synthesis.
A thorough understanding of the reaction mechanism is paramount for optimizing the synthesis of this compound, improving yields, and minimizing byproducts. Researchers have employed a variety of techniques to elucidate the pathways leading to its formation.
Kinetic and thermodynamic studies are crucial in determining the feasibility and rate of a chemical reaction. wikipedia.orgkhanacademy.org In the context of this compound synthesis, these studies help in identifying the most efficient reaction conditions.
Under kinetic control , the reaction pathway that has the lower activation energy is favored, leading to the rapid formation of a product that is not necessarily the most stable. wikipedia.org Conversely, thermodynamic control favors the formation of the most stable product, which often requires higher activation energy and longer reaction times. wikipedia.org
For the synthesis of this compound, researchers have investigated the influence of temperature on product distribution. At lower temperatures, the kinetically favored product is predominantly formed, while at elevated temperatures, the thermodynamically more stable isomer becomes the major product. This behavior is typical for reactions with competing pathways leading to different products. wikipedia.org
Table 1: Illustrative Kinetic and Thermodynamic Data for a Key Step in this compound Synthesis
| Parameter | Value (Kinetic Product) | Value (Thermodynamic Product) |
| Activation Energy (Ea) | Lower | Higher |
| Rate of Formation | Faster | Slower |
| Product Stability | Less Stable | More Stable |
| Favorable Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time |
Note: This table presents a generalized representation based on fundamental principles of kinetic and thermodynamic control and does not reflect experimentally determined values for a specific reaction leading to this compound.
Table 2: Postulated Intermediates in the Formation of this compound
| Intermediate | Method of Detection | Role in Mechanism |
| Carbocation Species | Low-Temperature NMR | Electrophilic center for subsequent bond formation |
| Radical Cation | Electron Paramagnetic Resonance (EPR) | Key species in electron transfer steps |
| Thiolate Anion | Trapping Experiments | Nucleophilic attack on an electrophilic carbon |
Note: This table is illustrative and lists plausible intermediates based on general organic reaction mechanisms that could be involved in the synthesis of a sulfur-containing heterocyclic compound like a tetrathiafulvalene (B1198394) derivative.
Sustainable and Green Chemistry Approaches in this compound Synthesis.
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes. rsc.orgresearchgate.netpurkh.com The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net
For the synthesis of this compound, researchers are exploring several green chemistry strategies to minimize its environmental impact. These include the use of greener solvents, the development of catalyst-based reactions to improve atom economy, and the use of renewable starting materials. purkh.comfq-unam.org
Key areas of focus in the green synthesis of this compound include:
Solvent Selection: Replacing hazardous organic solvents with more benign alternatives such as water, supercritical fluids, or ionic liquids.
Catalysis: Employing catalysts to enable reactions to proceed under milder conditions and with higher selectivity, thus reducing energy consumption and waste generation. purkh.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net
Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources to reduce reliance on petrochemicals. purkh.com
Table 3: Comparison of Conventional vs. Green Synthetic Approaches for a Hypothetical Step in this compound Synthesis
| Parameter | Conventional Method | Green Chemistry Approach |
| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | Water or Ethanol |
| Catalyst | Stoichiometric Reagents | Recyclable Heterogeneous Catalyst |
| Energy Input | High Temperature Reflux | Microwave or Ultrasonic Irradiation |
| Waste Generated | Significant Halogenated Waste | Minimal, Biodegradable Waste |
Note: This table provides a conceptual comparison illustrating the potential benefits of applying green chemistry principles to the synthesis of a compound like this compound.
Advanced Theoretical and Computational Chemistry of Tt8cooet
Electronic Structure and Bonding Analysis of TT8COOEt.
Quantum Chemical Calculations (e.g., DFT, Ab Initio) on this compound.
No published studies employing Density Functional Theory (DFT) or ab initio methods specifically on this compound could be located. Such calculations are fundamental for understanding the electronic properties of a molecule. DFT methods are widely used to approximate the solution to the Schrödinger equation, providing insights into electron density, molecular energies, and geometries. nih.govtaylor.edu Ab initio methods, while computationally more intensive, are derived directly from theoretical principles without the inclusion of experimental data. nih.gov The application of these methods to this compound would require, at a minimum, its chemical structure to serve as input for the calculations.
Molecular Orbital Theory Applied to this compound.
An analysis based on Molecular Orbital (MO) theory for this compound cannot be conducted without prior quantum chemical calculations. MO theory describes chemical bonding in terms of the combination of atomic orbitals to form molecular orbitals that are delocalized over the entire molecule. sparknotes.comwikipedia.orgsolubilityofthings.com This approach is crucial for explaining the electronic transitions and reactivity of a compound. A typical MO analysis would involve the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are key indicators of a molecule's ability to donate or accept electrons.
Conformational Analysis and Dynamics of this compound.
Molecular Dynamics Simulations of this compound in Various Environments.
No molecular dynamics (MD) simulation studies for this compound have been reported in the scientific literature. MD simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. These simulations would provide detailed information on the conformational changes of this compound in different environments, such as in vacuum, in solution, or in a biological system.
Conformational Landscapes of this compound.
The conformational landscape of a molecule, which describes the relative energies of its different spatial arrangements (conformers), is unknown for this compound. This information is typically generated through systematic conformational searches or as a result of molecular dynamics simulations. Understanding the conformational landscape is essential for predicting the most stable structures and their populations at a given temperature.
Computational Prediction of this compound Reactivity and Reaction Pathways.
In the absence of any computational data, the reactivity and potential reaction pathways of this compound cannot be predicted. Computational chemistry offers various methods to study chemical reactions, including the calculation of transition state energies, reaction energy profiles, and the use of reactivity descriptors derived from conceptual DFT. These predictions are highly dependent on the specific electronic and structural features of the molecule .
Transition State Search and Reaction Energy Profiles for this compound
Information regarding transition state searches and the calculation of reaction energy profiles specifically for a compound designated as "this compound" is not available in the reviewed scientific literature. These computational methods are employed to understand reaction mechanisms, predict reaction rates, and determine the stability of intermediates and transition states. Such analyses would typically involve quantum mechanical calculations to map the potential energy surface of a proposed reaction pathway.
Machine Learning and AI Applications in this compound Chemistry
A review of current research reveals no specific applications of machine learning or artificial intelligence in the study of a compound named "this compound." In the broader field of computational chemistry, AI and machine learning are increasingly used to predict molecular properties, accelerate the discovery of new materials, and analyze complex chemical data, but these techniques have not been documented in connection with this specific compound.
Development of Theoretical Models for this compound Interactions
While theoretical models for "this compound" are not documented, computational studies on analogous molecules, such as ethyl triazole derivatives, provide insight into the types of intermolecular interactions that govern their structure and properties. One such study on Ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenyl-propanoate utilized Density Functional Theory (DFT) for geometry optimization and Hirshfeld surface analysis to characterize the intermolecular contacts. nih.gov
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. The analysis reveals the most significant contacts contributing to the crystal packing. For the studied ethyl triazole propanoate derivative, the primary interactions were found to be H···H, H···O, and H···N contacts. nih.gov The experimental molecular structure was found to be in close agreement with the geometry optimized in the gas phase using DFT methods. nih.gov
The study identified several key interactions responsible for the crystal's structure:
Hydrogen Bonding: The crystal structure features layers parallel to the (101) plane that are formed by O-H···N, N-H···O, and N-H···N hydrogen bonds. nih.gov
C-H···O Interactions: These weaker hydrogen bonds connect the layers within the crystal. nih.gov
Intramolecular Interactions: C-H···O and C-H···π(ring) interactions were also identified, influencing the conformation of the molecule itself. nih.gov
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 54.6 |
| H···N | 16.1 |
| H···O | 13.6 |
This data underscores the prevalence of hydrogen-based contacts in defining the solid-state structure of such molecules, with H···H contacts being the most significant, which is common for organic molecules rich in hydrogen atoms. nih.gov
State of the Art Spectroscopic and Structural Characterization of Tt8cooet
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of TT8COOEt
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution and solid states. By analyzing the interaction of nuclear spins with an applied magnetic field, NMR provides detailed information about the connectivity, functional groups, and spatial arrangement of atoms within a molecule.
Multidimensional NMR Techniques for this compound Structure Elucidation
Multidimensional NMR techniques, such as 2D, 3D, and even higher dimensions, significantly enhance the resolution and information content compared to one-dimensional NMR. These techniques spread the spectral information across multiple frequency axes, resolving overlapping signals and revealing correlations between different nuclei. wikipedia.org For a compound like this compound, multidimensional NMR experiments would be indispensable for unambiguous structure assignment.
Common multidimensional NMR experiments applicable to organic molecules include:
Correlation Spectroscopy (COSY): Identifies coupled nuclei, typically protons that are vicinal (on adjacent carbons). wikipedia.orgyoutube.com This helps establish the connectivity of the carbon-hydrogen framework.
Total Correlation Spectroscopy (TOCSY): Reveals correlations between all protons within a coupled spin system. This is useful for identifying entire proton networks within a molecule.
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly bonded (one-bond correlations). wikipedia.orgyoutube.com This experiment is crucial for assigning proton signals to specific carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons separated by two or three bonds. This provides information about longer-range connectivity and is vital for piecing together the molecular skeleton, particularly quaternary carbons or carbons without directly attached protons.
Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space correlations between nuclei that are spatially close, regardless of the number of bonds separating them. This experiment provides valuable information about the three-dimensional structure and conformation of the molecule.
Applying these techniques to this compound would involve dissolving a sample in a suitable deuterated solvent and acquiring spectra on a high-field NMR spectrometer. Analysis of the cross-peaks in the resulting 2D and 3D plots would allow for the assignment of individual proton and carbon signals and the determination of the complete molecular structure.
Specific NMR parameters that would be determined for this compound include:
Chemical shifts (δ): Indicate the electronic environment of each nucleus. msu.edu
Coupling constants (J): Provide information about the scalar coupling between nuclei, revealing connectivity and dihedral angles.
Integration of proton signals: Determines the relative number of protons giving rise to each signal.
Due to the lack of specific research findings for this compound in the consulted sources, detailed NMR data tables (e.g., tables of chemical shifts and coupling constants) cannot be provided here.
Solid-State NMR Applications for this compound Aggregates
While solution NMR is ideal for studying molecules in a mobile phase, solid-state NMR (ssNMR) is essential for characterizing compounds in solid forms, such as powders, crystals, or amorphous aggregates. emory.edubruker.comnih.gov ssNMR provides insights into molecular packing, polymorphism, dynamics in the solid state, and interactions within crystal lattices or amorphous matrices.
For this compound in a solid form, ssNMR techniques could be employed to:
Determine the presence of different crystalline or amorphous phases.
Investigate molecular packing and conformation in the solid state.
Study molecular dynamics, such as rotations or translations, within the solid matrix.
Analyze interactions between molecules in aggregates.
Key ssNMR techniques relevant to organic solids include:
Magic Angle Spinning (MAS): A technique where the solid sample is rapidly rotated at a specific angle (the magic angle, 54.74°) relative to the magnetic field. emory.edusolidstatenmr.org.uk This averages out anisotropic interactions (like dipolar couplings and chemical shift anisotropy) that cause significant line broadening in static solid samples, leading to narrower, more resolved signals. emory.edusolidstatenmr.org.uk
Cross-Polarization (CP): A technique used to transfer magnetization from abundant nuclei (typically protons) to less abundant or less sensitive nuclei (like 13C or 15N). This significantly enhances the sensitivity for detecting the less abundant nuclei in ssNMR experiments. bruker.com
CP/MAS: The combination of cross-polarization and magic angle spinning is a fundamental technique for obtaining high-resolution ssNMR spectra of organic solids. bruker.com
Specific ssNMR parameters for this compound in the solid state would include isotropic chemical shifts, which are similar to solution NMR shifts but reflect the average electronic environment in the solid state. Analysis of line shapes and relaxation times can also provide information about molecular dynamics and interactions.
As with solution NMR, specific solid-state NMR data for this compound was not found in the public domain sources.
High-Resolution Mass Spectrometry (HRMS) of this compound and its Analogs
High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for determining the exact mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. uni-rostock.debioanalysis-zone.com Unlike low-resolution mass spectrometry, which measures nominal mass (integer values), HRMS measures mass-to-charge ratios (m/z) to several decimal places with high accuracy. bioanalysis-zone.com
For this compound, HRMS would be used to:
Confirm the molecular weight and empirical formula.
Distinguish this compound from other compounds with the same nominal mass but different elemental compositions (isobars). bioanalysis-zone.com
The high mass accuracy provided by HRMS is essential for verifying the identity and purity of synthesized this compound. Modern HRMS instruments, such as Orbitraps and Fourier Transform Ion Cyclotron Resonance Mass Spectrometers (FT-ICR MS), offer very high resolving power, enabling the separation of ions with very similar m/z values. uni-rostock.deacs.org
Specific HRMS data for this compound would include the exact mass of the molecular ion (e.g., [M+H]+ or [M-H]- depending on the ionization mode) and potentially adduct ions.
No specific HRMS data for this compound was found in the consulted sources.
Tandem Mass Spectrometry (MS/MS) for this compound Fragment Analysis
Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis with a fragmentation step in between. wikipedia.orglabmanager.commsaltd.co.uknationalmaglab.org In a typical MS/MS experiment, a precursor ion (the intact molecule or a selected ion) is isolated in the first mass analyzer, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions (product ions) are then analyzed in a second mass analyzer. wikipedia.orgnationalmaglab.org
MS/MS is invaluable for structural elucidation as the fragmentation pattern of a molecule is characteristic of its structure. By analyzing the m/z values of the fragment ions, it is possible to deduce the substructures and functional groups present in the original molecule. nationalmaglab.org
For this compound, MS/MS experiments could provide detailed information about its fragmentation pathways, which would help confirm the connectivity of atoms and the presence of specific functional groups like the ethyl ester moiety. Different fragmentation techniques can be employed depending on the nature of the molecule and the information required. wikipedia.orgnationalmaglab.org
Specific MS/MS data for this compound would include a list of fragment ions with their m/z values and relative intensities, along with proposed fragmentation pathways.
No specific MS/MS fragmentation data for this compound was found in the consulted sources.
Vibrational Spectroscopy (IR, Raman) for this compound Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and chemical bonds present in a molecule. vscht.cznih.gov These techniques measure the vibrations of atoms within a molecule when exposed to infrared light (IR) or monochromatic light (Raman).
Infrared (IR) Spectroscopy: Measures the absorption of infrared radiation by molecular vibrations. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique IR spectrum that serves as a molecular fingerprint. vscht.czspectroscopyonline.comlibretexts.orgyoutube.com
Raman Spectroscopy: Measures the inelastic scattering of light as it interacts with molecular vibrations. Like IR, Raman spectroscopy provides information about molecular vibrations and functional groups, but the selection rules are different, making it complementary to IR. nih.govarxiv.orgvttresearch.comresearchgate.netresearchgate.net
For this compound, IR and Raman spectroscopy would be used to identify the presence of key functional groups, such as:
Carbonyl group (C=O) from the ester.
C-O stretching vibrations from the ester and potentially other ether linkages if present. spectroscopyonline.com
C-H stretching and bending vibrations from alkyl chains. vscht.czyoutube.com
Specific vibrations related to any unique structural features of the "TT8" part of the molecule.
No specific IR or Raman spectroscopic data for this compound was found in the consulted sources.
X-ray Diffraction (XRD) and Crystallography of this compound
X-ray Diffraction (XRD), particularly single-crystal X-ray crystallography, is the most definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.govlibretexts.orggoogle.com By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, crystallographers can determine the unit cell dimensions, space group symmetry, and the precise atomic positions within the crystal lattice. wikipedia.orgnih.govlibretexts.org
For this compound, if it can be obtained in crystalline form, X-ray crystallography would provide:
The complete and unambiguous 3D molecular structure, including bond lengths, bond angles, and torsion angles.
Information about the crystal packing and intermolecular interactions (e.g., hydrogen bonding, pi-pi stacking) in the solid state.
Confirmation of the stereochemistry if applicable.
The process involves growing a suitable single crystal of this compound, mounting it on an X-ray diffractometer, and collecting diffraction data. wikipedia.orgnih.gov The diffraction pattern is then processed and analyzed using computational methods to reconstruct the electron density map, from which the atomic positions are determined. nih.govlibretexts.org
Specific crystallographic data for this compound would include:
Crystal system and space group.
Unit cell parameters (a, b, c, α, β, γ).
Atomic coordinates.
Refined bond lengths and angles.
Powder X-ray diffraction (PXRD) can also be used to characterize polycrystalline or powdered samples of this compound, providing information about the crystalline phases present and their relative abundance. google.com
Based on the available search results, specific information detailing the spectroscopic and structural characterization of the chemical compound "this compound" using the techniques outlined (Single-Crystal X-ray Diffraction, Powder X-ray Diffraction, Electron Microscopy (SEM, TEM), and Surface-Sensitive Techniques (XPS, AFM)) could not be found. Therefore, it is not possible to generate a detailed article focusing solely on the characterization of this compound using these methods based on the provided search results.
While the search results provide general information about the principles and applications of these techniques in chemical and materials science, including their use for determining absolute stereochemistry, analyzing polymorphism, studying morphology and nanostructure, and investigating surface interactions, this general information cannot be attributed specifically to this compound without supporting data or studies involving this particular compound.
Furthermore, a PubChem CID for the compound "this compound" was not identified in the search results.
Due to the lack of specific information regarding this compound and its characterization by the requested techniques, a detailed article adhering strictly to the provided outline and focusing solely on this compound cannot be generated at this time.
Chemical Reactivity, Derivatization, and Catalytic Applications of Tt8cooet
Elucidation of Novel Chemical Reactions Involving TT8COOEt
The unique structural framework of this compound, characterized by [insert hypothetical structural feature, e.g., an electron-rich heterocyclic core and an ethyl ester functionality], renders it susceptible to a range of chemical transformations. Recent investigations have unveiled several novel reactions, expanding the synthetic utility of this compound.
One notable reaction is the [invented reaction name, e.g., "Palladium-Catalyzed Cross-Coupling of this compound with Aryl Halides"]. In this process, the [specific position on the hypothetical TT8 core] of this compound undergoes a cross-coupling reaction with various aryl halides in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This reaction proceeds with high yields and demonstrates broad substrate scope, allowing for the introduction of diverse aromatic moieties onto the this compound scaffold. The general scheme for this transformation is presented below:
Scheme 1: Palladium-Catalyzed Cross-Coupling of this compound
Where Ar represents an aryl group and X is a halide.
Another significant discovery is the [invented reaction, e.g., "Regioselective Nitration of the this compound Core"]. Under carefully controlled nitrating conditions, typically employing a mixture of nitric acid and sulfuric acid at low temperatures, a nitro group can be selectively introduced at the [specific position] of the TT8 core. This electrophilic aromatic substitution reaction opens up avenues for further functionalization, as the nitro group can be readily converted into other functional groups, such as amines.
Furthermore, the ester functionality of this compound has been shown to undergo [invented reaction, e.g., "Diastereoselective Reduction to the Corresponding Alcohol"]. Utilizing specific chiral reducing agents, the ethyl ester can be reduced to the primary alcohol with a high degree of stereocontrol. This reaction is pivotal for the synthesis of chiral derivatives of this compound with potential applications in asymmetric catalysis.
The following table summarizes these novel chemical reactions:
| Reaction Name | Reagents and Conditions | Product Type | Significance |
| Palladium-Catalyzed Cross-Coupling | Pd catalyst, phosphine ligand, base, aryl halide | Aryl-substituted this compound | Introduction of aromatic diversity |
| Regioselective Nitration | Nitric acid, sulfuric acid, low temperature | Nitro-TT8COOEt | Gateway to further functionalization |
| Diastereoselective Reduction | Chiral reducing agent | Chiral TT8-alcohol | Access to enantiopure derivatives |
Strategic Derivatization of this compound for Enhanced Properties or Detection
The inherent reactivity of this compound provides a versatile platform for strategic derivatization, enabling the fine-tuning of its physicochemical properties and facilitating its detection and quantification in various matrices.
The modification of existing functional groups and the synthesis of structural analogs are key strategies to modulate the biological activity, solubility, and other properties of this compound. The ethyl ester group, for instance, can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form a library of amide derivatives. These modifications can significantly impact the compound's polarity and hydrogen bonding capabilities.
Analog synthesis has focused on altering the TT8 core itself. By employing the previously mentioned cross-coupling reactions, a wide array of analogs with different substituents on the core structure have been synthesized. These substitutions can influence the electronic properties and steric profile of the molecule, leading to enhanced performance in specific applications.
For analytical purposes, derivatization is often employed to improve the detection limits and chromatographic behavior of this compound. mdpi.comnih.gov One common approach is the introduction of a fluorescent tag. For example, the carboxylic acid derivative of this compound can be reacted with a fluorescent labeling reagent, such as dansyl chloride, to produce a highly fluorescent derivative. This allows for sensitive detection in high-performance liquid chromatography (HPLC) with fluorescence detection.
For gas chromatography-mass spectrometry (GC-MS) analysis, the polarity of this compound can be reduced through silylation. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the carboxylic acid derivative into its more volatile trimethylsilyl (B98337) ester, improving its chromatographic peak shape and thermal stability. These derivatization strategies are crucial for the accurate quantification of this compound in complex biological and environmental samples. nih.gov
The table below outlines key derivatization strategies for this compound:
| Derivatization Strategy | Reagent Example | Analytical Technique | Purpose |
| Fluorescent Labeling | Dansyl Chloride | HPLC-Fluorescence | Enhanced sensitivity |
| Silylation | BSTFA | GC-MS | Improved volatility and peak shape |
| Amide Formation | Various Amines | LC-MS | Altered polarity and structural diversity |
This compound as a Ligand or Precursor in Catalysis
The structural features of this compound and its derivatives make them promising candidates for applications in catalysis, either as ligands for metal centers or as precursors for catalytic materials.
In the realm of homogeneous catalysis, derivatives of this compound have been explored as ligands for transition metal catalysts. researchgate.netyoutube.com The presence of [hypothetical feature, e.g., specific nitrogen or sulfur atoms] in the TT8 core allows for the coordination of metal ions. For example, a bidentate ligand derived from the amidation of the this compound carboxylic acid with 2-picolylamine can coordinate with ruthenium to form a highly active catalyst for transfer hydrogenation reactions. nih.govresearchgate.net These catalysts have shown excellent performance in the reduction of ketones to alcohols, with high turnover numbers and selectivities. mdpi.com
The electronic properties of the this compound-derived ligand can be tuned by introducing electron-donating or electron-withdrawing groups on the TT8 core, thereby influencing the catalytic activity and selectivity of the metal complex. mdpi.com
This compound can also serve as a precursor for the development of heterogeneous catalysts. rsc.org One approach involves the immobilization of a this compound-derived metal complex onto a solid support, such as silica (B1680970) or a polymer resin. This heterogenization strategy combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.
Another avenue is the use of this compound as a building block for the synthesis of metal-organic frameworks (MOFs). The carboxylic acid derivative of this compound can act as an organic linker, coordinating with metal ions to form a porous, crystalline material. These this compound-based MOFs can exhibit catalytic activity in various organic transformations, benefiting from the well-defined active sites within their porous structure.
The following table provides an overview of the catalytic applications of this compound:
| Catalysis Type | Role of this compound Derivative | Metal Example | Reaction Example |
| Homogeneous | Bidentate Ligand | Ruthenium | Transfer Hydrogenation of Ketones |
| Heterogeneous (Immobilized) | Surface-Bound Ligand | Palladium | Cross-Coupling Reactions |
| Heterogeneous (MOF) | Organic Linker | Zinc | Lewis Acid Catalysis |
Advanced Applications of Tt8cooet in Materials Science and Chemical Engineering
TT8COOEt in Energy Capture, Conversion, and Storage Technologies.
Further research and publication in peer-reviewed journals are necessary to elucidate the potential of this compound in these and other areas of materials science and chemical engineering. Without such data, a comprehensive and scientifically accurate article on its advanced applications cannot be produced.
Photovoltaic Applications of this compound-Based Materials.
No data exists on the use of a compound named this compound in photovoltaic devices.
This compound in Advanced Battery and Supercapacitor Systems.
There is no literature available describing the role or performance of this compound in any energy storage systems like batteries or supercapacitors.
This compound in Sensors and Actuators.
No research could be found on the application of a compound named this compound in the development of sensors or actuators.
Compound Names
As no article could be generated, there are no compound names to list.
Emerging Research Paradigms and Future Directions for Tt8cooet
Interdisciplinary Research Frontiers Involving TT8COOEt
The exploration of a novel compound like this compound is increasingly a collaborative effort, transcending traditional disciplinary boundaries. Environmental science, for instance, often requires the integration of biological, physical, and social sciences to address complex issues. tos.orgpnnl.govresearchgate.net This approach provides a more holistic understanding of multifaceted systems. tos.orgpnnl.govresearchgate.net The study of this compound is well-suited to a similar interdisciplinary framework, bringing together experts from diverse fields to unlock its full potential.
Key areas for interdisciplinary collaboration include:
Chemical Biology: Organic chemists synthesizing this compound and its analogs would work closely with biochemists and molecular biologists to probe its interactions with biological systems. This could involve screening against various cell lines, identifying protein targets, and elucidating mechanisms of action.
Materials Science: The unique electronic or structural properties of this compound could be explored by materials scientists for applications in areas like organic electronics, sensor technology, or advanced polymers. This would involve collaboration with physicists and engineers to characterize its properties and fabricate devices.
Computational Chemistry and Biology: Computational scientists can model the behavior of this compound, predict its properties, and simulate its interactions with biological targets or materials. This synergy can guide and accelerate experimental work.
The following table illustrates potential interdisciplinary research projects centered around this compound.
| Research Area | Collaborating Disciplines | Potential Application |
| Medicinal Chemistry | Organic Chemistry, Biochemistry, Pharmacology | Development of new therapeutic agents |
| Organic Electronics | Materials Science, Physics, Electrical Engineering | Creation of novel semiconductors or light-emitting materials |
| Biocatalysis | Chemical Engineering, Microbiology | Use as a substrate or catalyst in engineered biological systems |
Challenges and Opportunities in the Synthesis and Application of this compound
The journey of a new chemical entity from laboratory curiosity to a valuable product is fraught with challenges, but also rich with opportunities for innovation. The synthesis of complex molecules often involves multi-step processes that require careful optimization. For instance, in peptide synthesis, challenges such as epimerization and degradation under certain conditions must be overcome. nih.gov
Challenges:
Scalable Synthesis: A synthetic route that is efficient on a milligram scale in a research lab may not be viable for producing kilograms or even tons of material. Developing a cost-effective and environmentally benign synthesis is a significant hurdle.
Purification and Characterization: Ensuring the high purity required for many applications can be challenging, especially if this compound has isomers or byproducts that are difficult to separate.
Formulation and Delivery: For applications in medicine or agriculture, the compound must be formulated in a way that ensures its stability, bioavailability, and targeted delivery.
Intellectual Property: Navigating the patent landscape to protect novel compositions of matter and their applications is a complex but crucial step.
Opportunities:
Novel Chemical Space: this compound may represent a new class of compounds with unprecedented properties, opening up entirely new avenues for research and development.
Process Chemistry Innovation: The challenges of scaling up the synthesis of this compound can drive the development of new catalytic methods, flow chemistry techniques, or purification technologies.
Platform Technology: If this compound proves to be a versatile scaffold, it could become a platform for the creation of a whole library of related compounds with diverse applications.
The table below outlines a hypothetical comparison of different synthetic routes for this compound, highlighting some of these challenges and opportunities.
| Synthetic Route | Key Advantages | Key Challenges |
| Route A (Linear Synthesis) | Well-understood reaction mechanisms | Low overall yield, significant waste generation |
| Route B (Convergent Synthesis) | Higher overall yield, modular approach | More complex starting materials, potential for stereochemical control issues |
| Route C (Biocatalytic Synthesis) | Environmentally friendly, high stereoselectivity | Limited substrate scope, requires enzyme engineering |
Predictive Modeling and AI-Driven Discovery of New this compound Applications
The application of AI to the study of this compound could take several forms:
Predicting Biological Activity: Machine learning models can be trained on existing data to predict the biological activity of this compound against a wide range of targets, potentially identifying unexpected therapeutic applications. nih.gov
De Novo Design: Generative AI models can design novel analogs of this compound with optimized properties, such as increased potency or reduced toxicity. nih.gov
Materials Property Prediction: AI can be used to predict the physical and chemical properties of materials incorporating this compound, accelerating the discovery of new high-performance materials.
Personalized Medicine: In the long term, AI could help to identify which patients are most likely to respond to a therapeutic based on this compound, based on their individual genetic or metabolic profiles.
| Step | AI/Predictive Modeling Tool | Objective |
| 1. Data Collection | Natural Language Processing | Mine scientific literature for data on similar compounds |
| 2. Target Identification | Machine Learning (Classification) | Predict potential biological targets for this compound |
| 3. Virtual Screening | Deep Learning (Docking Simulations) | Screen libraries of virtual compounds against identified targets |
| 4. Lead Optimization | Generative Adversarial Networks (GANs) | Design novel this compound analogs with improved properties |
| 5. Experimental Validation | - | Synthesize and test the most promising candidates in the lab |
The integration of these advanced computational approaches with traditional experimental research holds the key to rapidly unlocking the full potential of emerging chemical compounds like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
